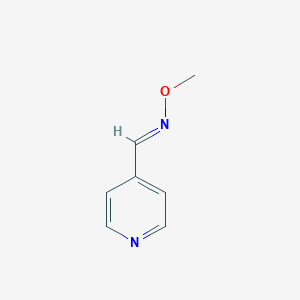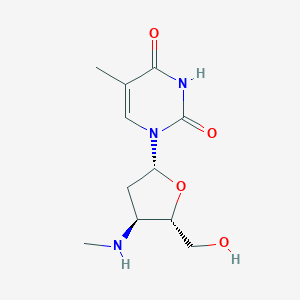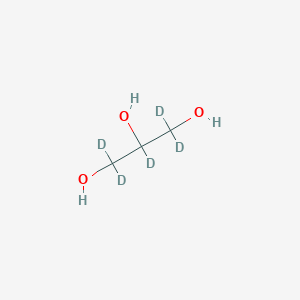
甘油-1,1,2,3,3-d5
描述
Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a stable isotope-labeled compound where five hydrogen atoms in the glycerol molecule are replaced by deuterium atoms. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. It has the molecular formula C3H3D5O3 and a molecular weight of 97.12 g/mol .
科学研究应用
Glycerol-1,1,2,3,3-d5 is widely used in scientific research due to its unique properties:
Chemistry: It is used as an internal standard in NMR spectroscopy to study chemical reaction mechanisms and compound structures.
Biology: It is employed in metabolic studies to trace biochemical pathways involving glycerol.
Medicine: It is used in clinical studies to investigate metabolic disorders and the pharmacokinetics of glycerol-based drugs.
Industry: It is utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and pharmaceuticals
作用机制
Target of Action
Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a variant of glycerol where all the hydrogen atoms are replaced by deuterium . It primarily targets enzymes involved in the metabolic breakdown of triacylglycerols, such as lipase .
Mode of Action
The interaction of Glycerol-1,1,2,3,3-d5 with its targets involves a series of biochemical transformations. For instance, in the case of lipase, the deprotonated serine adds to a carbonyl group of a triacylglycerol to give a tetrahedral intermediate, which expels a diacylglycerol as a leaving group and produces an acyl enzyme .
Biochemical Pathways
The metabolic breakdown of triacylglycerols begins with their hydrolysis in the stomach and small intestine to yield glycerol plus fatty acids . The fatty acids are transported to mitochondria and degraded to acetyl CoA, while the glycerol is carried to the liver for further metabolism . In the liver, glycerol is first phosphorylated by reaction with ATP and then oxidized by NAD+ .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Glycerol-1,1,2,3,3-d5 action is the production of metabolic intermediates such as acetyl CoA and NAD+, which are crucial for various biochemical processes .
Action Environment
Environmental factors such as glycerol and 1,3-propanediol concentrations, accumulation of 3-hydroxypropionaldehyde, and by-product synthesis can affect the biosynthesis of 1,3-propanediol from glycerol . For instance, the supplementation of 150 mmol l −1 glycerol caused a shift in NADH flux from ethanol to 1,3‐PDO production, whereas 300 mol l −1 glycerol negatively affected the regeneration of NAD+ via 1,3‐PDO production .
准备方法
Synthetic Routes and Reaction Conditions: Glycerol-1,1,2,3,3-d5 is typically synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms using deuterium oxide (D2O) as the deuterium source. This can be achieved through batch or solution-phase deuterium exchange or solid-phase extraction deuteration methods .
Industrial Production Methods: In an industrial setting, the production of glycerol-1,1,2,3,3-d5 involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required isotopic purity standards. The reaction conditions typically include controlled temperature and pressure to facilitate efficient deuterium exchange .
化学反应分析
Types of Reactions: Glycerol-1,1,2,3,3-d5 undergoes various chemical reactions, including:
Oxidation: Glycerol-1,1,2,3,3-d5 can be oxidized to form deuterated glyceraldehyde and dihydroxyacetone.
Reduction: It can be reduced to form deuterated propanediol.
Substitution: The hydroxyl groups in glycerol-1,1,2,3,3-d5 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Deuterated glyceraldehyde and dihydroxyacetone.
Reduction: Deuterated propanediol.
Substitution: Various deuterated derivatives depending on the substituent introduced.
相似化合物的比较
Glycerol-2,2,3,3-d4: Another deuterated glycerol with four deuterium atoms.
Glycerol-1,2,3-13C3: A glycerol molecule labeled with carbon-13 isotopes.
Ethylene glycol-d4: A deuterated form of ethylene glycol with four deuterium atoms .
Uniqueness: Glycerol-1,1,2,3,3-d5 is unique due to the specific placement of deuterium atoms, which provides distinct NMR signals compared to other deuterated glycerols. This makes it particularly valuable in studies requiring precise isotopic labeling and tracking .
属性
IUPAC Name |
1,1,2,3,3-pentadeuteriopropane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472007 | |
| Record name | Glycerol-1,1,2,3,3-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62502-71-0 | |
| Record name | Glycerol-1,1,2,3,3-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Glycerol-1,1,2,3,3-d5 in the synthesis of domiodol?
A1: Glycerol-1,1,2,3,3-d5 is a deuterated form of glycerol, where five specific hydrogen atoms are replaced with deuterium isotopes. Utilizing this compound as a starting material in the synthesis described by [] allows for the production of pentadeuterated domiodol, meaning domiodol with five deuterium atoms incorporated into its structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


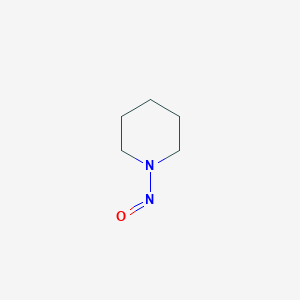

![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
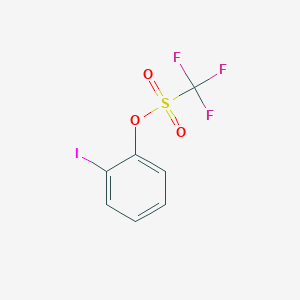
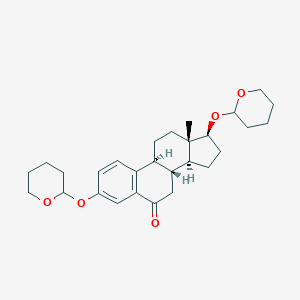
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)

![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
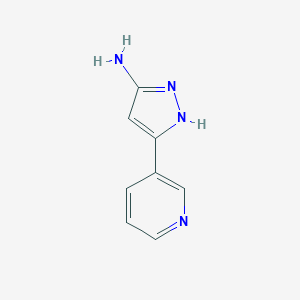
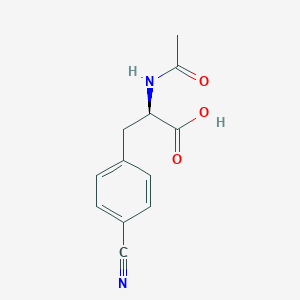
![[D-Lys6]-LH-RH](/img/structure/B137889.png)
